molecular formula C25H38Br2N2O B14511086 4,4'-Carbonylbis(1-heptylpyridin-1-ium) dibromide CAS No. 64374-44-3

4,4'-Carbonylbis(1-heptylpyridin-1-ium) dibromide

Cat. No.: B14511086
CAS No.: 64374-44-3
M. Wt: 542.4 g/mol
InChI Key: UJDOFQUQLIMZIG-UHFFFAOYSA-L
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Description

4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide is a chemical compound with the molecular formula C24H38Br2N2O It is a derivative of bipyridinium, which is known for its electrochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide typically involves the reaction of 4,4’-bipyridine with heptyl bromide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The compound can intercalate into DNA, disrupting its function and leading to antimicrobial effects. In electrochromic devices, the compound undergoes reversible redox reactions, changing its color and optical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide is unique due to the presence of the carbonyl group, which imparts distinct electrochemical properties and enhances its ability to form stable complexes with various molecules. This makes it particularly useful in applications requiring specific redox behavior and molecular interactions .

Properties

CAS No.

64374-44-3

Molecular Formula

C25H38Br2N2O

Molecular Weight

542.4 g/mol

IUPAC Name

bis(1-heptylpyridin-1-ium-4-yl)methanone;dibromide

InChI

InChI=1S/C25H38N2O.2BrH/c1-3-5-7-9-11-17-26-19-13-23(14-20-26)25(28)24-15-21-27(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

UJDOFQUQLIMZIG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-]

Origin of Product

United States

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